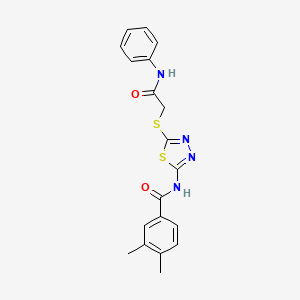

3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves studying the methods used to create a compound. This can include the types of reactions used, the order of the reactions, and the conditions under which the reactions occur.Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in a molecule and the bonds between them. This can be done using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that a compound can undergo. This can include studying the reagents and conditions needed for the reactions, the products of the reactions, and the mechanisms of the reactions .Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación

Metabolic Studies and Disposition

Compounds structurally related to 3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been extensively studied for their metabolism and disposition in humans and animals. For example, the disposition and metabolism of orexin receptor antagonists and other benzamide derivatives indicate complex metabolic pathways, involving oxidation, reduction, and conjugation processes leading to the elimination of drug-related materials primarily via feces and urine (Renzulli et al., 2011). These studies highlight the significance of understanding the metabolic fate of pharmaceuticals to predict their efficacy, safety, and potential environmental impact.

Pharmacokinetic Profiles

Research on related compounds such as nicardipine hydrochloride, a vasodilator, has contributed to understanding the pharmacokinetics across different species, including humans. Such studies reveal how drug distribution, clearance, and half-life can vary significantly among species, influencing dosage and administration strategies for optimal therapeutic outcomes (Higuchi & Shiobara, 1980).

Diagnostic and Therapeutic Applications

Benzamides and related compounds have found applications in diagnostic imaging and as therapeutic agents. For instance, benzamide derivatives have been explored for their ability to bind to sigma receptors, which are overexpressed in certain cancers, thus aiding in the diagnosis and potentially offering a therapeutic target (Maffioli et al., 1994). This application underscores the potential of benzamide derivatives in oncology, both for imaging tumors and possibly for targeted therapy.

Safety and Toxicological Assessments

Studies on the toxicological profile and safety assessment of related compounds are crucial for their development as drugs. For example, the identification of metabolites and their quantification can serve as tools for biological monitoring, aiding in the assessment of drug exposure, toxicity, and risk management in both clinical and occupational settings (Welie et al., 2005).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is especially relevant for drugs and can involve studying how the compound interacts with proteins, DNA, and other molecules in the body.

Safety and Hazards

Safety and hazard information for a compound can include its toxicity, flammability, and environmental impact. This information is usually available in a compound’s Material Safety Data Sheet (MSDS).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-8-9-14(10-13(12)2)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUGWZOVCOBXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2874484.png)

![2-((5-Ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetonitrile](/img/structure/B2874487.png)

![2-(benzylthio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2874488.png)

![1-(3-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2874493.png)

![3-Methyl-2-[(2-methylphenyl)formamido]butanoic acid](/img/structure/B2874494.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2874496.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)

![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)